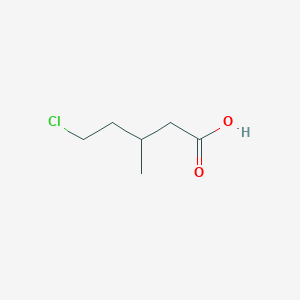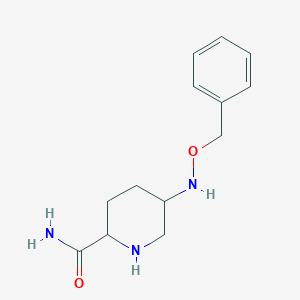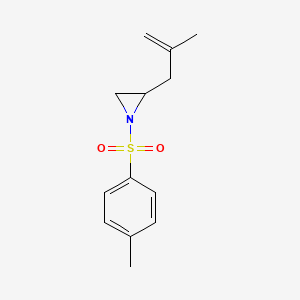
1-(4-Methylbenzenesulfonyl)-2-(2-methylprop-2-en-1-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylallyl)-1-tosylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylallyl)-1-tosylaziridine typically involves the following steps:
-
Formation of the Aziridine Ring: : The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions. For example, the reaction of 2-methylallylamine with an epoxide in the presence of a base like sodium hydroxide can yield the aziridine ring.
-
Introduction of the Tosyl Group: : The tosyl group can be introduced by reacting the aziridine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of 2-(2-Methylallyl)-1-tosylaziridine.
Industrial Production Methods
Industrial production methods for 2-(2-Methylallyl)-1-tosylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylallyl)-1-tosylaziridine can undergo various types of chemical reactions, including:
-
Substitution Reactions: : The aziridine ring is highly strained, making it susceptible to nucleophilic attack. Substitution reactions can occur at the nitrogen atom or the carbon atoms of the ring, leading to the formation of different products.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with peracids can lead to the formation of oxaziridines, while reduction with metal hydrides can yield amines.
-
Ring-Opening Reactions: : The aziridine ring can be opened under acidic or basic conditions, leading to the formation of various open-chain compounds. This reaction is often used to synthesize more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are used for oxidation. The reactions are usually performed at low temperatures to control the reaction rate.
Reduction Reactions: Metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction. The reactions are carried out in aprotic solvents like tetrahydrofuran (THF).
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to open the aziridine ring.
Major Products Formed
Substitution Reactions: Various substituted aziridines or open-chain amines.
Oxidation Reactions: Oxaziridines or other oxidized derivatives.
Reduction Reactions: Amines or other reduced derivatives.
Ring-Opening Reactions: Open-chain amines or other derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylallyl)-1-tosylaziridine has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis. Its reactivity and ability to undergo various chemical transformations make it valuable for the synthesis of complex molecules and natural products.
-
Biology: : In biological research, aziridines are studied for their potential as enzyme inhibitors and probes for studying enzyme mechanisms. The tosyl group can enhance the compound’s stability and reactivity, making it useful in biochemical assays.
-
Medicine: : Aziridines have been investigated for their potential as anticancer agents due to their ability to alkylate DNA. The presence of the tosyl group can improve the compound’s solubility and bioavailability, making it a promising candidate for drug development.
-
Industry: : The compound can be used in the production of polymers and materials with unique properties. Its reactivity allows for the modification of polymer structures, leading to materials with enhanced mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)-1-tosylaziridine involves its ability to undergo nucleophilic substitution and ring-opening reactions. The strained aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. The tosyl group can act as a leaving group, facilitating these reactions.
Molecular Targets and Pathways
Nucleophilic Substitution: The nitrogen atom in the aziridine ring can be attacked by nucleophiles, leading to the formation of substituted aziridines or open-chain amines.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of open-chain compounds. This reaction can be used to synthesize more complex molecules with specific functional groups.
Comparison with Similar Compounds
2-(2-Methylallyl)-1-tosylaziridine can be compared with other similar compounds, such as:
-
2-(2-Methylallyl)aziridine: : This compound lacks the tosyl group, making it less stable and less reactive compared to 2-(2-Methylallyl)-1-tosylaziridine. The presence of the tosyl group in the latter enhances its reactivity and stability.
-
1-Tosylaziridine: : This compound lacks the 2-methylallyl group, making it less versatile in terms of chemical reactivity. The presence of the 2-methylallyl group in 2-(2-Methylallyl)-1-tosylaziridine provides additional sites for chemical reactions.
-
2-Methylallylamine: : This compound lacks the aziridine ring, making it less reactive towards nucleophiles. The aziridine ring in 2-(2-Methylallyl)-1-tosylaziridine provides a strained structure that enhances its reactivity.
Properties
Molecular Formula |
C13H17NO2S |
|---|---|
Molecular Weight |
251.35 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(2-methylprop-2-enyl)aziridine |
InChI |
InChI=1S/C13H17NO2S/c1-10(2)8-12-9-14(12)17(15,16)13-6-4-11(3)5-7-13/h4-7,12H,1,8-9H2,2-3H3 |
InChI Key |
HEHZZQCIQWOJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



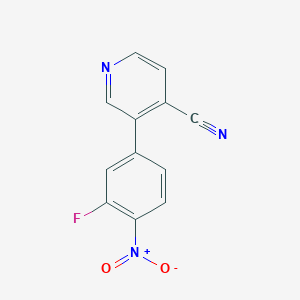

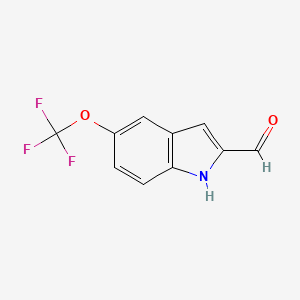
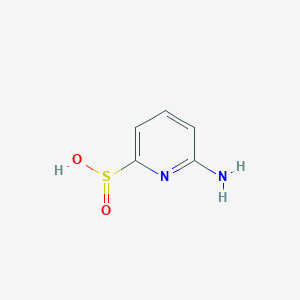
![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
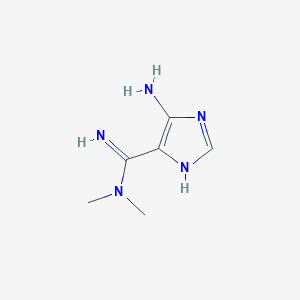
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
